Ethyl 5-bromo-1-(o-tolyl)-1H-pyrazole-4-carboxylate
Description
Ethyl 5-bromo-1-(o-tolyl)-1H-pyrazole-4-carboxylate is a pyrazole-based heterocyclic compound featuring a bromine atom at position 5 of the pyrazole ring and an o-tolyl (ortho-methylphenyl) substituent at position 1. The ethyl carboxylate group at position 4 enhances its solubility in organic solvents, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The bromine atom and o-tolyl group in this compound may influence its electronic and steric properties, affecting reactivity and interactions with biological targets .
Properties
CAS No. |
1245227-19-3 |
|---|---|
Molecular Formula |
C13H13BrN2O2 |
Molecular Weight |
309.16 g/mol |
IUPAC Name |
ethyl 5-bromo-1-(2-methylphenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H13BrN2O2/c1-3-18-13(17)10-8-15-16(12(10)14)11-7-5-4-6-9(11)2/h4-8H,3H2,1-2H3 |
InChI Key |
DNKGQDLNISFFMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for Ethyl 5-Bromo-1-(o-Tolyl)-1H-Pyrazole-4-Carboxylate
Cyclocondensation Followed by Bromination
The most common approach involves cyclocondensation of ethyl acetoacetate with o-tolylhydrazine to form the pyrazole core, followed by bromination at the 5-position.
Formation of 1-(o-Tolyl)-1H-Pyrazole-4-Carboxylate
Ethyl acetoacetate reacts with o-tolylhydrazine in refluxing ethanol (78–80°C, 6–8 hours) to yield ethyl 1-(o-tolyl)-1H-pyrazole-4-carboxylate. The reaction proceeds via enolate formation and intramolecular cyclization, with yields exceeding 85%.
Bromination Using N-Bromosuccinimide (NBS)
The intermediate undergoes electrophilic bromination with NBS (1.1 eq) in the presence of benzoyl peroxide (0.1 eq) as a radical initiator. Dichloromethane or carbon tetrachloride serves as the solvent, with reactions conducted at 40–60°C for 3–5 hours. This step achieves 70–80% yields, though competing side reactions may occur at higher temperatures.
Key Data:
| Step | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Cyclocondensation | o-Tolylhydrazine, EtOH | Reflux, 6–8 h | 85–90% | |
| Bromination | NBS, BPO, CH₂Cl₂ | 40–60°C, 3–5 h | 70–80% |
Bromodecarboxylation of Precursor Acids
Alternative routes employ bromodecarboxylation of pyrazole-4-carboxylic acids. Ethyl 5-amino-1-(o-tolyl)-1H-pyrazole-4-carboxylate is treated with tert-butyl nitrite (2 eq) and copper(II) bromide (1.5 eq) in acetonitrile at 60–65°C for 2–4 hours. The reaction proceeds via diazotization and subsequent bromine substitution, yielding 66–81% of the target compound.
Mechanistic Insight:
One-Pot Synthesis via Sequential Functionalization
Recent patents describe a one-pot method combining cyclocondensation and bromination:
- Ethyl 3-(o-tolylamino)crotonate is treated with bromine (1.2 eq) in acetic acid at 0–5°C.
- The mixture is warmed to 25°C and stirred for 12 hours, achieving 75% yield.
Advantages:
- Eliminates intermediate isolation.
- Reduces purification steps.
Optimization Strategies
Analytical Characterization
Spectroscopic Data
Industrial-Scale Production
Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance heat transfer and minimize exothermic risks during bromination. Key parameters include:
Chemical Reactions Analysis
Ethyl 5-bromo-1-(o-tolyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 5-bromo-1-(o-tolyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-1-(o-tolyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Properties
Key Observations :
Nitro groups (e.g., in 4-nitrophenyl derivatives) increase electrophilicity but may reduce stability under harsh conditions .
Electronic Effects: Electron-withdrawing groups (e.g., -F, -NO₂) enhance the reactivity of the pyrazole ring toward nucleophilic attacks, whereas electron-donating groups (e.g., -CH₃) stabilize the ring but may reduce electrophilicity .
Synthetic Considerations :
- The synthesis of these compounds typically involves cyclocondensation of hydrazines with β-ketoesters, followed by halogenation or aryl substitution . For example, intermediate ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is prepared via hydrazine hydrate reactions .
- Substituents like nitro or chloro may require protective group strategies to avoid side reactions .
Biological Activity: Pyrazole derivatives with 4-fluorophenyl or para-methylphenyl groups have shown promise as antibiotic adjuvants against drug-resistant Acinetobacter baumannii . The target compound’s o-tolyl group may offer unique steric interactions with bacterial targets.
Biological Activity
Ethyl 5-bromo-1-(o-tolyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential applications in drug development.
- Chemical Formula : CHBrNO
- Molecular Weight : 273.1 g/mol
- CAS Number : 105486-72-4
This compound interacts with various biological targets, leading to several pharmacological effects:
- Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of drugs and xenobiotics. Depending on the isoform, it can act as either an inhibitor or an activator.
- Cell Signaling Modulation : It modulates signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, influencing processes like cell proliferation and apoptosis.
Biological Activities
This compound exhibits a range of biological activities:
- Anticancer Activity : Research indicates that pyrazole derivatives possess antitumor properties. Studies have shown that this compound can inhibit key pathways involved in cancer cell growth and survival, particularly against BRAF(V600E) mutations .
- Anti-inflammatory Effects : The compound demonstrates significant anti-inflammatory activity, comparable to established anti-inflammatory agents. It inhibits the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and TNF-alpha .
- Antimicrobial Properties : this compound has been reported to exhibit antimicrobial activity against various bacterial strains, making it a candidate for further development as an antibacterial agent.
Case Study 1: Antitumor Activity
In vitro studies involving breast cancer cell lines (MCF-7 and MDA-MB-231) showed that this compound exhibited cytotoxic effects at specific concentrations. When combined with doxorubicin, it demonstrated a synergistic effect, enhancing the overall anticancer efficacy .
Case Study 2: Anti-inflammatory Activity
In animal models, this compound was effective in reducing carrageenan-induced edema. The results indicated a dose-dependent reduction in inflammation markers, highlighting its potential for treating inflammatory diseases .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good solubility in polar solvents, which is crucial for its bioavailability. It is relatively stable under standard laboratory conditions but can undergo hydrolysis in aqueous environments, impacting its efficacy over time .
Summary Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
